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Nemerosin

Cat. No.: B1641473
M. Wt: 398.4 g/mol
InChI Key: CJLVKDPRUXBTJQ-APSNUPSMSA-N
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Description

Overview of Dibenzylbutyrolactone Lignans (B1203133): A Significant Class of Natural Products

Lignans constitute a significant class of natural products, characterized as phenolic compounds derived from the oxidative dimerization of two phenylpropane units (C6-C3) nih.gov. Among the diverse structural groups of lignans, dibenzylbutyrolactone lignans are a unique and medically important subgroup containing a 3,4-dibenzyloxolan-2-one moiety nih.govhmdb.ca. These compounds are plant secondary metabolites, widely distributed in over 200 species across 83 genera and 34 families, and can be found in nearly all parts of plants benthamdirect.comingentaconnect.comresearchgate.net.

Dibenzylbutyrolactone lignans have garnered increasing attention in chemical biology and natural products research due to their diverse and significant biological activities benthamdirect.comingentaconnect.comresearchgate.net. These activities include neuroprotective, anti-inflammatory, anti-tumor, antiviral, and antifungal properties wikipedia.org. Prominent examples within this class include arctigenin, matairesinol (B191791), trachelogenin, and hinokinin, all of which have demonstrated various therapeutic potentials, such as antiproliferative and antiviral effects nih.govresearchgate.netwikipedia.org.

Historical Context of Nemerosin Discovery and Early Investigations

This compound is a lignan (B3055560) that belongs to the dibenzylbutyrolactone class medchemexpress.comchemsrc.com. It has been isolated from several plant species, notably Chaerophyllum aureum L. and Anthriscus sylvestris (wild chervil) medchemexpress.comchemsrc.comnih.govnih.govresearchgate.net. Early investigations identified this compound as a seco-podophyllotoxin, a type of lignan characterized by a C-ring cleavage nih.govsemanticscholar.org.

Its presence in Anthriscus sylvestris roots, alongside other lignans such as deoxypodophyllotoxin (B190956) and yatein (B1682354), has been quantitatively studied, with this compound content ranging from 2.0 to 23.4 mg/g in root samples nih.govmdpi.comuns.ac.rsdntb.gov.uaresearchgate.net. The isolation of this compound from Anthriscus nemorosa roots has also been reported researchgate.net. Initial bioassay-guided isolation methods identified this compound from Anthriscus sylvestris, though it was reported to be less active than podophyllotoxin-type compounds in some contexts nih.govsemanticscholar.org.

Academic Research Rationale and Significance of Investigating this compound

The rationale for conducting academic research on a chemical compound like this compound stems from the need to understand its chemical properties, biological activities, and potential applications, thereby filling gaps in existing knowledge mwediting.comcwauthors.comeditage.comyoutube.com. Natural products research, in general, is driven by the vast and often untapped biological resources found in nature, which offer high molecular diversity and a wide spectrum of biological activities relevant to drug discovery olemiss.edugmpc-akademie.deosi.lv.

This compound, as a dibenzylbutyrolactone lignan, holds significance due to the established medicinal importance of its class benthamdirect.comingentaconnect.comresearchgate.net. While some studies have explored its presence and certain activities, such as its isolation from plants with reported anticancer activity, detailed research findings on this compound specifically are less extensive compared to other lignans like podophyllotoxin (B1678966) nih.govdntb.gov.uacumhuriyet.edu.tr. For instance, this compound, along with savinin, was isolated from Anthriscus nemorosa roots, a plant that exhibited strong anticancer activity on A549 lung cancer cell lines in a dose-dependent manner cumhuriyet.edu.tr. Furthermore, this compound has been reported to possess immunosuppressive activity hec.gov.pk. The presence of this compound in plants used in traditional medicine further underscores the importance of its investigation nih.gov. The academic research rationale for this compound, therefore, lies in comprehensively elucidating its full chemical and biological profile, understanding its mechanisms of action, and exploring its potential for various applications, particularly given the broad therapeutic relevance of dibenzylbutyrolactone lignans benthamdirect.comingentaconnect.comresearchgate.net.

Scope and Objectives of the Comprehensive this compound Research Outline

The scope of this comprehensive research outline is to focus exclusively on the chemical compound this compound, providing a detailed and scientifically accurate overview based on available literature. The primary objective is to synthesize existing knowledge regarding this compound's classification, natural occurrence, historical context of its discovery, and reported chemical and biological characteristics. This includes presenting its molecular formula, PubChem CID, and discussing its role within the broader context of dibenzylbutyrolactone lignans. The outline aims to highlight the significance of this compound in chemical biology and natural products research, identifying areas where current knowledge exists and implicitly suggesting avenues for further investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22O7 B1641473 Nemerosin

3D Structure

Interactive Chemical Structure Model





Properties

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Molecular Formula

C22H22O7

Molecular Weight

398.4 g/mol

IUPAC Name

(3Z)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one

InChI

InChI=1S/C22H22O7/c1-24-19-9-14(10-20(25-2)21(19)26-3)7-16-15(11-27-22(16)23)6-13-4-5-17-18(8-13)29-12-28-17/h4-5,7-10,15H,6,11-12H2,1-3H3/b16-7-

InChI Key

CJLVKDPRUXBTJQ-APSNUPSMSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(COC2=O)CC3=CC4=C(C=C3)OCO4

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(COC2=O)CC3=CC4=C(C=C3)OCO4

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(COC2=O)CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Nemerosin

Botanical Sources and Geographic Distribution of Nemerosin-Producing Species

This compound is primarily isolated from specific plant species, and its concentration can be influenced by the geographical location and environmental conditions in which these plants grow.

The most significant and well-documented botanical source of this compound is Anthriscus sylvestris, commonly known as cow parsley or wild chervil. wikipedia.orgnih.gov This herbaceous plant belongs to the Apiaceae family and is native to Europe, western Asia, and northwestern Africa. wikipedia.org It is particularly common in the temperate regions of Europe and Asia. nih.govkew.org Phytochemical studies have revealed that this compound, along with other lignans (B1203133) like deoxypodophyllotoxin (B190956), is present in the plant, with the roots and rhizomes being particularly rich sources.

Anthriscus sylvestris is commonly found along roadsides, in meadows, and at the edges of woodlands. wikipedia.orgnih.govpfaf.org While it is a characteristic wildflower in many parts of its native range, it has become an invasive species in some areas of the United States, such as Washington and Massachusetts, and is also considered invasive in Iceland. wikipedia.orgpfaf.org

While Anthriscus sylvestris is the principal source, research has identified this compound in other plant species, indicating a broader distribution than initially understood. These discoveries open up new avenues for sourcing this compound. Investigations into the phytochemical composition of various plants are ongoing to identify other potential natural reservoirs of this compound and structurally related lignans.

Botanical SourceFamilyCommon NameGeographic Distribution
Anthriscus sylvestrisApiaceaeCow Parsley, Wild ChervilNative to Europe, Western Asia, Northwestern Africa; introduced to North America. wikipedia.orgnih.govkew.org

Advanced Extraction and Purification Strategies for this compound from Biological Matrices

The isolation of pure this compound from plant material is a critical step for its chemical characterization and biological evaluation. This process involves sophisticated extraction and purification techniques to separate the target compound from a complex mixture of other plant metabolites.

The extraction of lignans, including this compound, from plant matrices has progressed from conventional methods to more efficient and environmentally friendly "green" technologies. researchgate.net Traditional techniques like maceration and Soxhlet extraction, which often use organic solvents like methanol or ethanol, are still employed but are being supplemented or replaced by advanced methods. mdpi.commdpi.com These innovative techniques offer advantages such as reduced solvent consumption, shorter extraction times, and higher yields.

Promising advanced extraction methods for lignans include:

Supercritical Fluid Extraction (SFE): This technique utilizes supercritical fluids, most commonly CO2, as the extraction solvent, offering high selectivity and clean extracts. mdpi.com

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, accelerating the extraction process. researchgate.netmdpi.com

Ultrasound-Assisted Extraction (UAE): Also known as sonication, UAE employs high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer. researchgate.netmdpi.com

Pressurized Liquid Extraction (PLE): This method, also called Accelerated Solvent Extraction (ASE), uses conventional solvents at elevated temperatures and pressures to increase extraction efficiency. mdpi.com

Following extraction, the crude plant extract undergoes purification to isolate this compound. Chromatography is the cornerstone of this purification process, with various techniques being used in sequence to achieve high purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the final purification and analysis of this compound. mdpi.comthermofisher.com It offers high resolution, making it possible to separate this compound from structurally similar compounds. thermofisher.com Reversed-phase HPLC (RP-HPLC) is the most commonly employed mode for this purpose. thermofisher.comsigmaaldrich.com

In a typical RP-HPLC setup for this compound purification, the enriched extract is injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase, usually a gradient mixture of water and an organic solvent like acetonitrile or methanol, is then used to elute the compounds. ox.ac.uk The separation is based on the differential partitioning of the compounds between the stationary and mobile phases.

ParameterTypical Conditions for Lignan (B3055560)/Natural Product HPLC
Column Type Reversed-Phase (e.g., C8, C18) ox.ac.uk
Mobile Phase Gradient of water and an organic solvent (e.g., acetonitrile, methanol) ox.ac.uk
Detection UV-Vis Detector, typically monitoring at 260-298 nm ox.ac.uk
Flow Rate Dependent on column size, typically 1-4 mL/min for analytical/semi-preparative scales ox.ac.uk

Chromatographic Separation Techniques for this compound Purification

Other Advanced Preparative Chromatographic Methods

Beyond initial extraction and basic chromatographic steps, the purification of this compound often necessitates the use of more sophisticated preparative chromatographic techniques to separate it from a complex mixture of other plant metabolites. These methods offer higher resolution and greater efficiency in isolating the target compound. Two such powerful techniques are Preparative High-Performance Liquid Chromatography (HPLC) and Counter-Current Chromatography (CCC).

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern natural product isolation. wikipedia.orgshimadzu.comphenomenex.comshimadzu.comgilson.com It utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. By interacting differently with the stationary phase, the various components of the mixture separate. For the purification of this compound, a reversed-phase HPLC approach is commonly employed. In this setup, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile or methanol.

The separation is achieved by a gradient elution, where the proportion of the organic solvent in the mobile phase is gradually increased over time. This allows for the sequential elution of compounds with increasing hydrophobicity. The specific conditions for the preparative HPLC isolation of this compound would be meticulously optimized in a laboratory setting, with parameters such as the column dimensions, particle size of the stationary phase, flow rate, and the gradient profile being key determinants of the separation's success.

Table 1: Illustrative Preparative HPLC Parameters for this compound Isolation

ParameterValue
ColumnC18, 250 x 20 mm, 5 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient30-70% B over 40 min
Flow Rate15 mL/min
DetectionUV at 280 nm

Note: These are representative parameters and may vary depending on the specific crude extract and instrumentation.

Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that obviates the need for a solid stationary phase, thereby eliminating issues of irreversible adsorption of the sample. wikipedia.orgnih.govnih.gov In CCC, a two-phase solvent system is utilized, with one phase acting as the stationary phase and the other as the mobile phase. The separation is based on the differential partitioning of the sample components between the two immiscible liquid phases. nih.gov

For the isolation of this compound, a suitable biphasic solvent system must be selected. A common system for the separation of polyphenols is the HEMWat system, which is a mixture of hexane, ethyl acetate, methanol, and water in varying ratios. The selection of the appropriate solvent system is a critical step and is often guided by preliminary analytical experiments to determine the partition coefficient (K) of this compound in different solvent systems. nih.gov The instrument is then operated at a specific rotational speed to ensure the retention of the stationary phase while the mobile phase is pumped through the coiled column.

Table 2: Example of a Counter-Current Chromatography System for this compound Purification

ParameterDescription
Solvent SystemHexane:Ethyl Acetate:Methanol:Water (4:6:4:6, v/v/v/v)
Mode of OperationHead to Tail (Upper phase as mobile phase)
Rotational Speed800 rpm
Flow Rate3.0 mL/min
DetectionUV at 280 nm

Note: The choice of solvent system and operating parameters are crucial for achieving optimal separation.

Recrystallization and Purity Assessment of Isolated this compound

Following chromatographic purification, the fractions containing this compound are typically subjected to a final purification step: recrystallization. This process is aimed at removing any remaining minor impurities and obtaining the compound in a crystalline form, which is indicative of high purity. rochester.edureddit.com

Recrystallization involves dissolving the isolated this compound in a suitable solvent or a mixture of solvents at an elevated temperature to create a saturated solution. The solution is then slowly cooled, allowing the solubility of this compound to decrease and leading to the formation of crystals. The choice of solvent is critical; an ideal solvent will dissolve this compound well at high temperatures but poorly at low temperatures, while the impurities remain either soluble or insoluble at all temperatures. Common solvents for the recrystallization of polyphenols include methanol, ethanol, acetone, ethyl acetate, and mixtures thereof with water or hexane. rochester.edu

The process of recrystallization can be summarized in the following steps:

Solvent Selection: Identifying an appropriate solvent or solvent system through small-scale trials.

Dissolution: Dissolving the impure this compound in a minimum amount of the hot solvent.

Filtration (optional): If insoluble impurities are present, a hot filtration step can be performed.

Cooling: Allowing the saturated solution to cool slowly and undisturbed to promote the formation of well-defined crystals.

Crystal Collection: Collecting the formed crystals by filtration.

Washing: Washing the crystals with a small amount of cold solvent to remove any adhering mother liquor.

Drying: Drying the crystals to remove any residual solvent.

Purity Assessment is a critical final step to confirm the identity and purity of the isolated this compound. nih.govnih.gov A combination of analytical techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the recrystallized this compound. A small amount of the sample is injected into an analytical HPLC system, and the resulting chromatogram should ideally show a single, sharp peak corresponding to this compound, indicating the absence of detectable impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for both structural elucidation and purity assessment. nih.govnih.gov ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure of this compound. The absence of signals from impurities in the spectra is a strong indicator of the compound's purity. Quantitative NMR (qNMR) can also be used for an absolute purity determination. nih.gov

Melting Point Analysis is a traditional yet effective method for assessing the purity of a crystalline solid. A pure compound will have a sharp and well-defined melting point range. The presence of impurities typically broadens the melting point range and depresses the melting point.

Table 3: Purity Assessment Data for Isolated this compound (Illustrative)

Analytical MethodResult
HPLC Purity>98% (by peak area at 280 nm)
¹H NMRConsistent with the proposed structure of this compound; no significant impurity signals observed.
Melting Point188-190 °C (sharp)

Note: The presented data is for illustrative purposes and actual values would be determined experimentally.

By employing these advanced chromatographic and analytical techniques, researchers can successfully isolate this compound from its natural sources and rigorously assess its purity, ensuring the reliability of subsequent biological and pharmacological studies.

Biosynthetic Pathways and Enzymology of Nemerosin

Elucidation of Proposed Biosynthetic Routes to Dibenzylbutyrolactone Lignans (B1203133)

The biosynthesis of dibenzylbutyrolactone lignans, including nemerosin, is a well-studied aspect of plant secondary metabolism, generally following a common pathway that diverges to produce various lignan (B3055560) scaffolds arkat-usa.orgnsf.govnih.gov.

Integration of this compound Biosynthesis within the Phenylpropanoid Pathway

The foundational steps for this compound biosynthesis are rooted in the phenylpropanoid pathway, a central metabolic route in plants for synthesizing various phenolic compounds nih.govmdpi.com. This pathway commences with the deamination of L-phenylalanine, a reaction catalyzed by phenylalanine ammonia-lyase (PAL), leading to the formation of cinnamic acid nih.govmdpi.com. Subsequent enzymatic modifications, including hydroxylation and methylation, transform cinnamic acid into various hydroxycinnamic acids and their CoA esters nih.govmdpi.com.

A crucial branch point in this pathway leads to the production of monolignols, primarily coniferyl alcohol and sinapyl alcohol nih.govmdpi.com. For example, cinnamic acid is hydroxylated by cinnamate (B1238496) 4-hydroxylase (C4H) to yield p-coumaric acid, which is further oxidized to caffeic acid nih.govmdpi.com. Caffeic acid then undergoes methylation via caffeic acid O-methyltransferase (CAOMT) to produce ferulic acid nih.govmdpi.com. Feruloyl-CoA, an activated form, is subsequently reduced by cinnamoyl-CoA reductase and cinnamyl-alcohol dehydrogenase to form coniferyl alcohol mdpi.com. Similarly, sinapyl alcohol is derived from sinapaldehyde (B192390) wikipedia.orgwikipedia.org.

The dimerization of two monolignol units, particularly coniferyl alcohol, marks the first committed step in lignan biosynthesis arkat-usa.orgnsf.govnih.gov. This process is a phenolic oxidative coupling reaction, typically mediated by oxidases such as laccases, in conjunction with dirigent proteins (DIRs) arkat-usa.orgnsf.govnih.gov. Dirigent proteins are critical for dictating the stereo- and regio-selective coupling of the monolignol radicals, leading to the formation of specific lignan precursors, such as (+)-pinoresinol arkat-usa.orgnsf.govnih.govd-nb.info. This compound, identified in plants like Anthriscus sylvestris, is a dibenzylbutyrolactone lignan, confirming its integration into this broader phenylpropanoid-lignan biosynthetic framework nih.govnih.govmdpi.comresearchgate.net.

Identification of Key Precursors and Early-Stage Intermediates

Following the initial oxidative coupling, the general lignan biosynthetic pathway progresses through a series of enzymatic reductions and oxidations to yield dibenzylbutyrolactone lignans arkat-usa.orgnsf.govoup.com. Pinoresinol (B1678388), a furofuran lignan, undergoes a two-step reduction catalyzed by pinoresinol-lariciresinol reductase (PLR) arkat-usa.orgnsf.govoup.com. This enzyme converts pinoresinol to lariciresinol (B1674508) (a furan (B31954) lignan), which is then further reduced to secoisolariciresinol (B192356) (a dibenzylbutane lignan) arkat-usa.orgnsf.govoup.com.

A pivotal step in the formation of dibenzylbutyrolactone lignans is the oxidation of secoisolariciresinol, catalyzed by secoisolariciresinol-dehydrogenase (SDH), which yields matairesinol (B191791) arkat-usa.orgnsf.govoup.com. Matairesinol is a central dibenzylbutyrolactone lignan that serves as a precursor for a variety of other lignans, including those with aryltetralin scaffolds like podophyllotoxin (B1678966) arkat-usa.orgnsf.govnih.gov. This compound is structurally characterized as a dibenzylbutyrolactone lignan nih.govnih.gov. While the precise enzymatic conversions from matairesinol or a closely related dibenzylbutyrolactone intermediate specifically to this compound are not fully detailed in current literature, its structural complexity (including a 1,3-benzodioxol-5-ylmethyl group and a 3,4,5-trimethoxyphenylmethylidene group nih.gov) suggests that it arises from further specific modifications of a common dibenzylbutyrolactone backbone, potentially similar to how other lignans like yatein (B1682354) are formed from matairesinol nih.govmdpi.com.

Characterization of Enzymatic Machinery Involved in this compound Formation

The structural diversity of lignans, including this compound, is attributed to the action of various enzyme classes that catalyze specific modifications nsf.govnih.govoup.com. While direct enzymatic characterization for the unique steps leading specifically to this compound's final structure is less extensively documented than for the general lignan pathway, the roles of key enzyme families can be inferred.

Investigations into Specific Ligase and Reductase Enzymes

In the initial stages of the phenylpropanoid pathway, 4-coumarate-CoA ligase plays a role in activating hydroxycinnamic acids by converting them to their CoA esters mdpi.com. Subsequent reduction steps are mediated by cinnamoyl-CoA reductase and cinnamyl-alcohol dehydrogenase, which are essential for the formation of monolignols like coniferyl alcohol mdpi.com.

Further along the lignan pathway, pinoresinol-lariciresinol reductase (PLR) is a well-characterized enzyme that catalyzes the sequential reduction of pinoresinol to lariciresinol and then to secoisolariciresinol arkat-usa.orgnsf.govoup.com. This enzyme is crucial for establishing the stereochemistry of the lignan backbone d-nb.infokyoto-u.ac.jp. Following this, secoisolariciresinol-dehydrogenase (SDH) is responsible for the oxidation of secoisolariciresinol to form the dibenzylbutyrolactone matairesinol arkat-usa.orgnsf.govoup.com. Although these reductases and ligases are fundamental to the core lignan structure, specific ligases or reductases directly involved in the unique modifications that differentiate this compound from other dibenzylbutyrolactone lignans have not been explicitly identified in the provided research.

Roles of Cytochrome P450 Monooxygenases in Oxidative Coupling

Cytochrome P450 monooxygenases (P450s) are a superfamily of enzymes critical for catalyzing diverse oxidative reactions in plant secondary metabolism, including lignan biosynthesis oup.com. These enzymes are known to be involved in various hydroxylation, demethylation, and cyclization reactions. For instance, a specific P450 enzyme, CYP81Q1, has been identified for its role in the formation of methylenedioxy bridge (MDB) structures in furofuran lignans like sesamin, by converting pinoresinol to piperitol (B1152629) oup.com. Given that this compound possesses a 1,3-benzodioxol-5-ylmethyl group, which features a methylenedioxy bridge nih.gov, it is highly probable that specific P450 enzymes are involved in catalyzing the oxidative cyclization necessary for the formation of this structural moiety in this compound. However, the precise P450s responsible for these specific transformations in this compound biosynthesis are not detailed in the available literature.

Glycosylation, Methylation, and Hydroxylation Events in this compound Biosynthesis

The structural diversity of lignans is significantly expanded through various tailoring modifications, including glycosylation, methylation, and hydroxylation mdpi.comwikipedia.org. Glycosylation, often involving uridine (B1682114) diphosphate (B83284) (UDP)-glycosyltransferases, can attach sugar moieties to lignans, affecting their solubility, stability, and transport within the plant nih.gov. For example, secoisolariciresinol is frequently found in its glycosylated form, secoisolariciresinol diglucoside (SDG) nih.govwikipedia.orgwikidata.org.

Methylation events, typically catalyzed by O-methyltransferases, introduce methyl groups onto hydroxyl functions. Caffeic acid O-methyltransferase (CAOMT) is an example in the phenylpropanoid pathway that methylates caffeic acid to ferulic acid mdpi.com. Further methylation steps are observed in the diversification of lignans; for instance, the conversion of matairesinol to yatein involves dual methylation at specific hydroxyl positions nih.govmdpi.com. Hydroxylation reactions, often mediated by P450s, introduce hydroxyl groups into the lignan skeleton, as seen in the 5'-hydroxylation of matairesinol to thujaplicatin nih.gov.

This compound's chemical structure, characterized by multiple methoxy (B1213986) groups (part of its 3,4,5-trimethoxyphenylmethylidene moiety) and a methylenedioxy bridge nih.gov, strongly indicates that specific O-methyltransferases and hydroxylases, along with enzymes responsible for methylenedioxy bridge formation (likely P450s), are involved in the later stages of its biosynthesis. These enzymes would act on a precursor lignan, such as matairesinol or a related dibenzylbutyrolactone, to introduce the specific functional groups and structural features unique to this compound. While the general involvement of these enzyme classes in lignan tailoring is established, detailed studies on the specific enzymes and their catalytic mechanisms in this compound's unique biosynthetic pathway are areas for further research.

Genetic Basis and Transcriptional Regulation of this compound Biosynthesis

The genetic basis for the biosynthesis of lignans, including this compound, lies within the genes encoding the enzymes involved in the phenylpropanoid pathway and the subsequent lignan-specific modifications. While specific genes directly responsible for this compound synthesis are not explicitly detailed in the available literature, insights can be drawn from the genetic regulation of other plant secondary metabolites, particularly lignans.

Gene expression in plants, as in all organisms, is a highly regulated process, controlling the timing, location, and amount of gene products wikipedia.orgcwru.edufrontiersin.org. Transcriptional regulation is a primary control point, where transcription factors bind to DNA regions, such as promoters and enhancers, to either activate or repress gene transcription cwru.edufrontiersin.orgnih.gov. In the context of plant secondary metabolism, including lignan biosynthesis, complex gene regulatory networks involving transcription factors like Myb, bHLH, and WD-repeat proteins are known to regulate the expression of biosynthetic genes acs.orgnih.gov. These transcription factors can coordinate the expression of multiple enzymes within a pathway, ensuring efficient production of the end product.

For lignans, the genes encoding enzymes like dirigent proteins, reductases, and O-methyltransferases are under transcriptional control. Environmental stimuli and developmental cues can influence the expression of these genes, thereby modulating lignan accumulation in different plant tissues or at different growth stages nih.gov. For instance, studies on Anthriscus sylvestris have shown variations in lignan content, including this compound, depending on plant development and location, implying underlying genetic and transcriptional regulation dntb.gov.uanih.gov.

Chemoenzymatic Synthesis Approaches Guided by Biosynthetic Insights

Chemoenzymatic synthesis combines the advantages of traditional chemical synthesis with the high selectivity and efficiency of enzymatic catalysis frontiersin.orgmedchemexpress.comnih.govnorthwestern.eduunimi.it. This approach is particularly valuable for complex natural products like this compound, which may possess multiple chiral centers and intricate chemical structures that are challenging to synthesize solely through chemical means capes.gov.br.

Biosynthetic insights, including the identification of key enzymatic steps and the enzymes involved, can guide the design of chemoenzymatic routes for this compound. For instance, if a specific enzyme responsible for a difficult stereoselective step in this compound's biosynthesis were identified, it could be isolated, engineered, and utilized in vitro or in vivo to perform that precise transformation capes.gov.brnorthwestern.edu. This could circumvent the need for multiple protection/deprotection steps and harsh reaction conditions often associated with purely chemical synthesis capes.gov.br.

While specific chemoenzymatic synthesis strategies for this compound are not detailed, the general principles applied to other natural products would be relevant. This could involve:

Enzyme-catalyzed key steps: Incorporating enzymes for specific transformations, such as stereoselective cyclizations, hydroxylations (e.g., using cytochrome P450 enzymes), or methylations (e.g., using OMTs), which are often difficult to achieve chemically with high specificity nih.govmdpi.com.

Cascade reactions: Designing multi-step processes where chemical and enzymatic reactions are integrated sequentially or even simultaneously to streamline the synthesis nih.gov.

Precursor synthesis: Chemically synthesizing early-stage precursors that are then fed into an enzymatic system for the later, more complex biosynthetic steps frontiersin.org.

The development of computational tools for chemoenzymatic synthesis planning, which can identify and rank potential routes by integrating chemical and enzymatic reactions, represents a promising avenue for future this compound synthesis northwestern.edubiorxiv.org.

Metabolic Engineering Strategies for Enhanced this compound Production in Host Systems

Metabolic engineering involves optimizing genetic and regulatory processes within cells to enhance the production of a desired substance wikipedia.orgnih.govyoutube.comconsensus.appnih.gov. For natural products like this compound, whose natural abundance can be low, metabolic engineering in suitable host systems (e.g., microorganisms or plant cell cultures) offers a sustainable and scalable production alternative nih.govyoutube.com.

Strategies for enhancing this compound production through metabolic engineering would typically focus on:

Overexpression of Rate-Limiting Enzymes: Identifying and overexpressing genes encoding enzymes that catalyze bottlenecks in the this compound biosynthetic pathway. For lignans, this could involve enzymes in the phenylpropanoid pathway or specific lignan-modifying enzymes wikipedia.org.

Blocking Competing Pathways: Attenuating or knocking out genes involved in metabolic pathways that divert precursors away from this compound synthesis. This redirects metabolic flux towards the desired product wikipedia.org.

Heterologous Gene Expression: Introducing genes from the native this compound-producing plant into a more amenable host organism (e.g., Escherichia coli or Saccharomyces cerevisiae) to reconstruct the biosynthetic pathway in a controlled environment wikipedia.orgnih.gov. This allows for easier genetic manipulation and large-scale fermentation.

Enzyme Engineering: Modifying existing enzymes or designing novel ones with improved catalytic activity, substrate specificity, or stability to enhance conversion rates within the pathway wikipedia.org.

Precursor Supply Optimization: Engineering the host metabolism to increase the availability of primary metabolic precursors (e.g., amino acids, sugars) that feed into the phenylpropanoid pathway consensus.app.

Transcriptional Factor Engineering: Manipulating the expression of regulatory transcription factors that control the entire this compound biosynthetic gene cluster, if such a cluster is identified acs.orgnih.gov.

While specific examples of metabolic engineering for this compound production are not widely reported, the success in engineering microbial factories for other natural products and chemicals demonstrates the feasibility of this approach nih.govyoutube.comconsensus.appnih.gov. Challenges often include the complexity of plant biosynthetic pathways, the identification of all necessary genes, and ensuring proper folding and activity of plant enzymes in heterologous hosts. However, advancements in synthetic biology and genome-scale metabolic modeling are continuously providing new tools to overcome these hurdles consensus.appnih.gov.

Chemical Synthesis of Nemerosin and Designed Analogues

Total Synthesis Approaches for Nemerosin

Total synthesis aims to construct this compound from simpler, commercially available starting materials. While direct, detailed reports on the total synthesis of this compound itself are less common in the provided literature snippets, strategies for its structural class, seco-podophyllotoxins and related aryltetralin lignans (B1203133), offer insights into potential approaches.

Retrosynthetic analysis involves conceptually breaking down the target molecule into simpler precursors, working backward from the desired product to readily available starting materials. researchgate.netnih.gov For lignans like this compound, which feature a complex array of rings and chiral centers, strategic bond disconnections often focus on the key linkages that define their core structure. This compound is characterized by a methylenedioxyphenyl group, a trimethoxyphenyl group, and a γ-butyrolactone ring. nih.gov

The synthesis of complex lignans has spurred the development of innovative chemical methodologies to overcome specific challenges, particularly in forming the intricate carbon skeletons and controlling stereochemistry. For example, in the synthesis of podophyllotoxin (B1678966), which shares structural features with this compound, significant advancements have been made:

Catalytic Approaches: Metal-catalyzed reactions have proven instrumental. Nickel-catalyzed approaches have been reported for the construction of diastereodivergent cores found in podophyllum lignans. nbuv.gov.ua

Photocyclization: Photochemical reactions have been employed for the stereoselective synthesis of cyclolignans related to podophyllotoxin, utilizing the photocyclization of chiral atropisomeric 1,2-bisbenzylidenesuccinate amide esters. rsc.org This method can be scaled up, for example, through in-flow irradiation. rsc.org

Friedel-Crafts Alkylation: An intermolecular iron(III)-catalyzed Friedel-Crafts alkylation has been reported as a key step in the concise stereoselective synthesis of (-)-podophyllotoxin. nih.gov

Biocatalysis: Chemoenzymatic approaches, leveraging the high selectivity of enzymes, have emerged as powerful tools. For example, 2-oxoglutarate-dependent dioxygenase (2-ODD-PH) has been used to effect an oxidative C-C coupling reaction, constructing the tetracyclic core of (-)-deoxypodophyllotoxin (a close relative of this compound) in a diastereoselective manner on a gram scale. mdpi.commdpi.com This enzyme can facilitate oxidative C-C bond formation through C-H activation or hydroxylation at the benzylic position. mdpi.com

Control over stereochemistry is paramount in the synthesis of natural products like this compound, as different stereoisomers can exhibit distinct biological activities. Several strategies have been successfully applied to achieve stereoselective and enantioselective synthesis of lignans:

Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries or chiral catalysts is a common approach. For instance, the asymmetric total synthesis of (-)-podophyllotoxin has been achieved via Diels-Alder addition of an o-quinonoid pyrone to a chiral dienophile, proceeding with high regio-, endo-, and facial selectivity. researchgate.net

Organocatalysis: Organocatalytic methods, such as a cross-aldol Heck cyclization combined with distal stereocontrolled transfer hydrogenation, have enabled the catalytic enantioselective total synthesis of (-)-podophyllotoxin. nih.gov

Enzyme-Mediated Stereocontrol: Biocatalysis offers a highly efficient route to stereoselective synthesis. The 2-ODD-PH enzyme, for example, constructs the tetracyclic core of podophyllotoxin and related aryltetralin lignans in a diastereoselective fashion. mdpi.commdpi.com This enzymatic approach allows for the tailoring of natural structures and the transformation of various non-natural derivatives. mdpi.com

Semi-Synthetic Derivatization of Naturally Occurring Lignan (B3055560) Precursors

Semi-synthesis involves chemical modification of readily available natural products to obtain the desired compound or its analogues. This approach is particularly valuable when the natural precursor is abundant. Lignans are derived from the β-β′ (8-8′) linkage of two phenylpropane units.

Derivatization from Dibenzylbutyrolactones: A series of lignan derivatives have been designed and semi-synthesized from natural dibenzylbutyrolactone lignans, such as bursehernin (B1193898) and matairesinol (B191791) dimethyl ether. These natural compounds, isolated in large quantities from sources like Bupleurum salicifolium, serve as versatile starting materials for structural modifications.

Deoxypodophyllotoxin (B190956) as a Precursor: Deoxypodophyllotoxin, a prominent lignan found in Anthriscus sylvestris alongside this compound, is a crucial precursor for the semi-synthesis of clinically important cytostatic agents like etoposide (B1684455) and teniposide. nih.govmdpi.com This highlights the potential for this compound or its direct natural precursors to be utilized in similar semi-synthetic routes.

Synthesis of Structurally Modified this compound Analogues for Research

The synthesis of structurally modified analogues is a key strategy in chemical biology and medicinal chemistry to explore structure-activity relationships (SAR) and potentially enhance desired properties.

Podophyllotoxin Analogues: Research has focused on synthesizing modified podophyllotoxin analogues, often involving changes to the lactone moiety or the A-ring, to investigate their anticancer activity. These studies provide a framework for designing and synthesizing this compound analogues, allowing for systematic exploration of how structural changes impact its properties.

Diverse Lignan Derivatives: The ability to synthesize diverse lignan derivatives from simple scaffolds allows for the construction of close analogues to investigate their biological properties. [5 in previous search]

Catalysis in this compound Synthesis and Related Lignan Scaffolds

Catalysis plays a pivotal role in modern organic synthesis, enabling more efficient, selective, and environmentally friendly transformations.

Metal-Mediated Oxidations: Metal reagents are commonly used for the oxidation of lignans, employing either stoichiometric or catalytic amounts. [14 in previous search] Palladium(II)-mediated oxidation, for example, has been utilized in the synthesis of β-aryl-γ-butyrolactones, which are important intermediates for lignan synthesis. [5 in previous search]

Transition Metal Catalysis:

Palladium Catalysis: Pd-catalyzed asymmetric allylic cycloaddition of vinylethylene carbonates with 2-nitroacrylates has been developed as a key step for the enantioselective total synthesis of furofuran lignans, a class that includes this compound. [21 in previous search]

Nickel Catalysis: Nickel-catalyzed approaches have been reported for the construction of diastereodivergent cores in podophyllum lignans. nbuv.gov.ua

Iron Catalysis: An intermolecular iron(III)-catalyzed Friedel-Crafts alkylation has been employed in the stereoselective synthesis of (-)-podophyllotoxin. nih.gov

Organocatalysis: Organocatalysts, which are small organic molecules, can also promote highly selective reactions, as seen in the organocatalytic cross-aldol Heck cyclization for podophyllotoxin synthesis. nih.gov

Biocatalysis: Enzymes act as highly efficient and selective catalysts in lignan synthesis. The 2-oxoglutarate-dependent dioxygenase (2-ODD-PH) is a notable example, performing oxidative C-C bond formation and hydroxylation in the synthesis of podophyllotoxin and related lignans. mdpi.commdpi.com This biocatalytic approach offers a greener and more efficient alternative to traditional chemical methods. nbuv.gov.ua

Computational Chemistry and In Silico Design in this compound Synthesis

Computational chemistry and in silico design play increasingly vital roles in modern organic synthesis, particularly for complex natural products like this compound and the development of their analogues wikipedia.orgnih.gov. These methodologies allow for the theoretical prediction and analysis of molecular structures, properties, and reaction pathways, thereby guiding experimental synthetic efforts and facilitating the design of novel compounds with desired characteristics imperial.ac.ukpnnl.govsintef.no.

For this compound, computational chemistry has been employed in the determination of its absolute configuration. Quantum chemical methods have been instrumental in elucidating the precise stereochemistry of this compound and its isomers, a crucial aspect for understanding its biological activity and guiding any synthetic endeavors researchgate.net.

In the broader context of natural product synthesis and analogue design, computational approaches offer several advantages:

Reaction Pathway Prediction: In silico methods can predict feasible synthetic routes, identify optimal reaction conditions, and anticipate potential side reactions, thereby streamlining the synthesis of complex molecules wikipedia.orgnih.gov.

Conformational Analysis: Computational tools can explore the conformational landscape of this compound and its potential analogues, which is critical for understanding their interactions with biological targets wikipedia.org.

Property Prediction: In silico models can predict various physicochemical properties (e.g., solubility, stability) and even preliminary biological activities (e.g., binding affinities) of designed analogues before their actual synthesis, helping prioritize promising candidates wikipedia.orgsymeres.comnih.gov.

De Novo Design: Advanced computational design, including deep learning pipelines, can generate novel molecular structures (analogues) with specific desired properties, potentially overcoming limitations of natural compounds nih.govnih.gov. While specific detailed studies on the de novo computational design and synthesis of this compound analogues are not widely reported in the current literature, the principles of such approaches are broadly applicable to complex natural products nih.govnih.govnih.gov.

Detailed Research Findings (this compound Content in Anthriscus sylvestris Roots)

Quantitative data on this compound content in natural sources provides valuable insight into its natural abundance, which can inform decisions regarding synthetic versus isolation-based production. Research has shown significant variability in the concentration of this compound in the roots of Anthriscus sylvestris. researchgate.net

Table 1: this compound Content in Anthriscus sylvestris Roots researchgate.net

CompoundConcentration Range (mg/g dry weight)
This compound2.0 – 23.4

This data highlights the presence of this compound as a notable lignan in Anthriscus sylvestris, alongside other compounds such as deoxypodophyllotoxin and yatein (B1682354) researchgate.net. The application of computational chemistry, while not extensively documented for the total synthesis of this compound itself, remains a powerful tool for future investigations into its synthesis and the rational design of novel analogues with improved properties.

Structure Activity Relationship Sar Studies of Nemerosin and Its Derivatives

Rational Design and Synthesis of Nemerosin Analogues for SAR Profiling

Rational design and synthesis of analogues are integral to SAR profiling, allowing researchers to systematically explore how specific structural modifications impact biological activity. For compounds like this compound, which belong to a broader class of bioactive lignans (B1203133), this process typically involves modifying various parts of the molecular scaffold to identify key functional groups and their spatial arrangements critical for interaction with biological targets monash.edu.

While detailed reports on the rational design and synthesis of this compound analogues specifically for SAR profiling are not extensively documented in the provided literature, the general approach involves:

Identification of the core scaffold: this compound's seco-podophyllotoxin skeleton serves as the foundational structure for modifications nih.govsemanticscholar.org.

Targeted modifications: This includes altering substituents, introducing or removing functional groups, changing stereochemistry, or modifying linker regions. For example, modifications to podophyllotoxin (B1678966) derivatives have been explored to optimize antitumor activity nih.govresearchgate.net.

Synthesis of a library of analogues: A series of compounds with systematic variations are synthesized to allow for direct comparison of their biological activities.

Biological evaluation: Each synthesized analogue is then tested in relevant biological assays to quantify its activity (e.g., IC50, Ki values).

The objective of such an endeavor for this compound would be to enhance its potency, selectivity, or other desired pharmacological properties, potentially by overcoming the limitations noted in its activity compared to other podophyllotoxins nih.govsemanticscholar.org.

Identification of Key Structural Determinants for Biological Activity

Identifying key structural determinants involves pinpointing the specific molecular features responsible for a compound's biological activity. This often leads to the development of a pharmacophore model, which describes the essential steric and electronic features necessary for optimal ligand-target interactions researchgate.net. For this compound, as a seco-podophyllotoxin, understanding these determinants is crucial for its potential therapeutic development.

However, existing literature indicates that for seco-podophyllotoxins, including this compound, their specific biological targets and precise pharmacophore remain "uncertain" nih.govsemanticscholar.org. This suggests that the comprehensive identification of key structural determinants for this compound's biological activity is an ongoing area of research. Previously established SARs for related compounds, such as podophyllotoxin, may not be entirely applicable or comprehensive for this compound due to potential differences in their three-dimensional structures and interaction mechanisms nih.govsemanticscholar.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of compounds and their biological activities spu.edu.syuniroma1.itnih.gov. This method allows for the prediction of the activity of new, untested compounds and provides insights into the molecular features that govern activity spu.edu.sy.

While specific QSAR models for this compound derivatives are not detailed in the provided search results, the methodology is broadly applicable. QSAR models are developed by correlating molecular descriptors (numerical representations of chemical structure and properties) with observed biological activities uniroma1.itnih.govtoxicology.orgyoutube.com. These models can range from two-dimensional (2D-QSAR) based on constitutional, topological, or fragment-based descriptors, to three-dimensional (3D-QSAR) which consider steric and electrostatic fields, and even four-dimensional (4D-QSAR) incorporating conformational flexibility and alignment toxicology.orgresearchgate.netresearchgate.net.

Development and Validation of QSAR Models

The development of robust QSAR models involves several critical steps uniroma1.ittoxicology.org:

Data Collection and Curation: Gathering a dataset of this compound derivatives with known, accurate biological activities (e.g., IC50, Ki, pIC50) and carefully curating their chemical structures uniroma1.ityoutube.com.

Molecular Descriptor Generation: Calculating a wide array of molecular descriptors that capture various physicochemical properties of the compounds nih.govtoxicology.orgyoutube.com. These can include constitutional, electrostatic, topological, and geometrical descriptors toxicology.orguns.ac.rs.

Feature Selection: Identifying the most relevant molecular descriptors that significantly correlate with the biological activity, often to reduce overfitting and improve model interpretability toxicology.org.

Model Development: Applying statistical and machine learning methods (e.g., Multiple Linear Regression (MLR), Partial Least Squares (PLS), k-Nearest Neighbor (kNN), Support Vector Machines, Random Forest) to establish the quantitative relationship between descriptors and activity uniroma1.itnih.govtoxicology.orgfrontiersin.org.

Model Validation: This is a crucial step to ensure the model's robustness, predictability, and reliability basicmedicalkey.com. Validation is typically performed through:

Internal Validation (Cross-validation): Techniques like leave-one-out (LOO) or k-fold cross-validation (e.g., 10-fold cross-validation) are used to assess the model's goodness-of-fit and robustness on the training data uniroma1.itbasicmedicalkey.commdpi.com. Key metrics include the cross-validated R² (q²) uniroma1.itresearchgate.net.

External Validation: Using an independent test set of compounds not included in the training set to evaluate the model's predictive ability for new chemicals uniroma1.itbasicmedicalkey.commdpi.com. Common metrics include the correlation coefficient R² for the test set, Root Mean Squared Error (RMSE), and Akaike Information Criterion (AIC) uniroma1.itnih.govmdpi.com.

A statistically significant QSAR model for this compound derivatives would allow for the virtual screening of large chemical libraries to identify novel compounds with predicted enhanced activity, accelerating the drug discovery process uniroma1.itnih.gov.

Interpretation of Steric and Electrostatic Contributions to Activity

A significant advantage of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), is their ability to provide visual insights into the spatial requirements for biological activity through contour maps researchgate.netresearchgate.netfrontiersin.org. These maps highlight regions around the molecules where specific physicochemical properties, such as steric bulk or electrostatic charge, are favorable or unfavorable for activity.

Steric Contributions: Contour maps for steric fields indicate areas where bulky substituents are beneficial (e.g., green contours) or detrimental (e.g., yellow contours) to activity researchgate.netfrontiersin.org. This helps in understanding the preferred shape and size of the ligand for optimal binding to its target.

Electrostatic Contributions: Electrostatic contour maps show regions where positive or negative charges are favored or disfavored for activity researchgate.netresearchgate.netfrontiersin.org. This provides insights into the electronic complementarity required for strong ligand-target interactions, such as hydrogen bonding or ionic interactions.

For this compound derivatives, such an interpretation would guide the medicinal chemist in making targeted modifications to the molecule's structure to optimize its interaction with the biological target, even if the target itself is not yet fully characterized.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used in drug discovery to predict and analyze the interactions between a ligand (like this compound) and its biological target (e.g., a protein) frontiersin.orgresearchgate.netfrontiersin.orgmdpi.com. These methods provide atomic-level insights into the binding process, helping to elucidate the mechanism of action and guide lead optimization.

Prediction of Binding Modes and Affinities

Molecular Docking: This technique predicts the preferred orientation (binding mode or pose) of a ligand when it is bound to a receptor, and estimates the strength of the interaction (binding affinity) frontiersin.orgbiorxiv.orgresearchgate.net. Docking algorithms explore various conformations of the ligand within the receptor's binding site and score them based on empirical, force-field based, or knowledge-based scoring functions frontiersin.org. The goal is to find the most energetically favorable binding pose researchgate.net.

For this compound, if a specific protein target were identified, molecular docking could be employed to:

Predict optimal binding poses: Identify how this compound or its analogues fit into the active site of the target protein, including the specific amino acid residues involved in interactions (e.g., hydrogen bonds, hydrophobic contacts, π-stacking) biorxiv.org.

Rank compounds: Evaluate and rank different this compound analogues based on their predicted binding scores, providing an initial assessment of their potential binding affinities frontiersin.org.

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the binding, MD simulations offer a dynamic view of the ligand-target complex over time frontiersin.orgmdpi.comrsc.org. MD simulates the movement of atoms and molecules, allowing for the exploration of conformational changes in both the ligand and the protein upon binding (induced-fit) and the stability of the complex frontiersin.orgmdpi.comrsc.org.

MD simulations can be used to:

Refine binding modes: Validate and refine the binding poses predicted by docking, accounting for protein flexibility and solvent effects mdpi.comresearchgate.net.

Estimate binding affinities: More accurately estimate binding free energies (ΔG) using methods like Free Energy Perturbation (FEP) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) mdpi.comnih.govmpg.de. These methods are based on MD trajectories and provide a more rigorous calculation of binding affinity than simple docking scores nih.govmpg.de.

Investigate binding mechanisms: Gain insights into the unbinding pathways and the dynamic interactions that contribute to the stability of the ligand-target complex frontiersin.org.

Identify key residues: Determine which residues of the target protein are most critical for interaction with this compound, potentially revealing hot spots for binding rsc.org.

Although specific molecular docking and dynamics studies for this compound are not detailed in the provided information, these computational techniques would be invaluable in understanding its interaction with potential biological targets and for the rational design of more potent and selective derivatives, especially given the reported uncertainty regarding its precise mechanism and pharmacophore nih.govsemanticscholar.org.

Analysis of Ligand-Protein Stability and Conformational Changes

The analysis of ligand-protein stability and conformational changes is a critical aspect of understanding a compound's mechanism of action and its potential as a therapeutic agent. Ligand binding can induce significant alterations in protein conformation, affecting protein stability, dynamics, and ultimately, its function wikipedia.orgnih.govembopress.orgresearchgate.netplos.org. Computational methods such as molecular docking and molecular dynamics simulations are widely employed to predict and analyze these interactions, providing insights into binding modes, affinities, and the structural rearrangements that occur upon ligand association researchgate.netmdpi.comneurosnap.aijscimedcentral.comfiveable.me.

Molecular docking, for instance, computationally predicts the preferred binding orientation and strength of a ligand to a receptor, forming a stable complex researchgate.netjscimedcentral.comfiveable.me. This technique evaluates factors like steric clashes, hydrogen bonding, electrostatic interactions, and hydrophobic interactions to quantitatively assess binding affinity neurosnap.ai. Molecular dynamics simulations, on the other hand, provide a time-resolved view of protein structure in atomic detail, allowing for the study of dynamic conformational changes nih.gov.

Biological Activities and Pharmacological Mechanisms of Nemerosin Pre Clinical Focus

In Vitro Cellular and Biochemical Investigations of Nemerosin

The potential of lignans (B1203133) to inhibit cell growth and induce programmed cell death (apoptosis) is a primary focus of pharmacological research, particularly in the context of oncology. Podophyllotoxins, the parent class of compounds to which this compound belongs, are known to exhibit strong cytotoxic and antimitotic activities. nih.gov

Research into this compound's specific capabilities in this area indicates that its activity may be attenuated compared to its structural relatives. While it was isolated as part of a bioassay-guided search for active compounds, its efficacy was found to be lower than that of other podophyllotoxin-type lignans. nih.gov Detailed mechanistic studies on this compound's effect on cell cycle progression and the induction of apoptotic pathways in specific cancer cell lines are not extensively detailed in the current body of scientific literature. Consequently, quantitative data such as IC50 values across various cell lines are not available to be presented.

Direct comparative analyses are crucial for understanding the structure-activity relationships within a class of chemical compounds. For this compound, a seco-podophyllotoxin featuring a cleaved C ring, its activity has been qualitatively compared to podophyllotoxin-type lignans. A key finding from its initial bioassay-guided isolation reported this compound to be less active than podophyllotoxin-type compounds. nih.gov This suggests that the structural integrity of the podophyllotoxin (B1678966) skeleton may be significant for its potent cytotoxicity. However, specific quantitative comparisons detailing the fold difference in activity or comparative IC50 values against specific cell lines have not been published, precluding a detailed tabular comparison.

The podophyllotoxin class of lignans is recognized for possessing anti-inflammatory properties. nih.gov This activity is often investigated in vitro by examining the inhibition of pro-inflammatory mediators in cell models, such as lipopolysaccharide (LPS)-stimulated macrophages. However, specific preclinical studies focusing on the in vitro anti-inflammatory and immunomodulatory effects of this compound, including its impact on cytokine production or inflammatory signaling pathways, are not available in the reviewed scientific literature.

Podophyllotoxin and its analogues have demonstrated a range of strong biological activities, including antiviral effects. nih.gov These properties are typically evaluated in preclinical in vitro studies using various viral infection models. Despite the known antiviral potential of the broader podophyllotoxin family, dedicated investigations into the specific antiviral properties and mechanisms of action of this compound have not been reported in the available literature.

The antioxidant potential of natural compounds is often evaluated through biochemical assays that measure their ability to scavenge free radicals, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. While podophyllotoxin-related lignans have been explored for various bioactivities, specific studies quantifying the antioxidant capacity of this compound or elucidating its mechanisms of action in reducing oxidative stress are not present in the current scientific literature.

The ability of natural compounds to inhibit or activate specific enzymes is a key aspect of their pharmacological profile. Enzymes such as α-glucosidase (relevant to diabetes), tyrosinase (involved in pigmentation), and cholinesterases (targets in neurodegenerative diseases) are common subjects of such investigations. At present, there are no published preclinical studies that specifically profile the inhibitory or activatory effects of this compound against α-glucosidase, tyrosinase, or cholinesterases.

Immunoregulatory Effects in Cellular Assays

Information regarding the specific immunoregulatory effects of this compound in cellular assays is not available in the provided search results. General studies on other compounds indicate that natural products can modulate immune responses by affecting cytokine production and the activity of immune cells like peripheral blood mononuclear cells (PBMCs), T lymphocytes, and monocytes/macrophages. nih.govnih.govresearchgate.net For instance, compounds have been shown to either enhance or inhibit the secretion of cytokines such as interleukin-1β (IL-1β), IL-6, IL-10, and tumor necrosis factor-α (TNF-α) in stimulated immune cells. nih.govnih.gov

Elucidation of Cellular and Molecular Mechanisms of Action

The precise cellular and molecular mechanisms of action for this compound are not detailed in the current body of research. The following sections outline general mechanisms that are often investigated for natural compounds in preclinical studies.

Identification of Specific Molecular Targets and Signaling Pathways

Specific molecular targets and signaling pathways directly modulated by this compound have not been identified in the available literature. Research on other natural compounds often points to interference with key signaling pathways that regulate cell proliferation, survival, and apoptosis, such as the PI3K/Akt/mTOR and MAPK pathways. nih.gov The identification of such targets is crucial for understanding a compound's therapeutic potential. nih.gov

There are no specific studies detailing the receptor binding and activation profile of this compound. The investigation of ligand-receptor interactions is a fundamental aspect of drug discovery, often utilizing techniques like radioligand binding assays to identify and characterize the affinity of a compound for specific receptors. nih.govnih.gov Such studies help to elucidate the initial step in a compound's mechanism of action, whether it involves G protein-coupled receptors, ion channels, or other cell surface receptors. nih.govmdpi.com

Details on how this compound modulates intracellular signal transduction cascades are currently unavailable. Signal transduction involves a complex series of events, often initiated by ligand-receptor binding, that transmit signals from the cell exterior to its interior, culminating in a specific cellular response. youtube.comnih.gov This can involve second messengers like cyclic AMP and cascades of protein phosphorylation by kinases, which ultimately regulate cellular processes. youtube.com The modulation of these pathways is a common mechanism for pharmacologically active compounds. nih.gov

Effects on Gene Expression and Protein Regulation

The effects of this compound on the regulation of gene expression and protein synthesis have not been documented. The regulation of which genes are transcribed and translated determines a cell's function and fate. nih.gov Pharmacological agents can alter these processes at various levels, from modifying chromatin structure and histone acetylation to affecting the stability of messenger RNA (mRNA) and the efficiency of protein translation, thereby influencing cellular behavior and response to stimuli. nih.gov

Impact on Cellular Processes: Apoptosis, Autophagy, Cell Cycle

Direct evidence of this compound's impact on apoptosis, autophagy, and the cell cycle is not present in the provided research.

Apoptosis: This process of programmed cell death is a critical mechanism for removing damaged or unwanted cells and is tightly regulated by intrinsic (mitochondrial) and extrinsic (death receptor) pathways. cellsignal.commdpi.com Many anti-cancer agents function by inducing apoptosis through the activation of caspases, which are proteases that execute the dismantling of the cell. nih.govyoutube.com

Autophagy: This is a cellular degradation process where cytoplasmic components are enclosed in vesicles and delivered to lysosomes for breakdown. mdpi.com Autophagy can either promote cell survival under stress or lead to cell death, and its modulation is a target for therapeutic intervention. For example, some compounds induce autophagy-dependent apoptosis in cancer cells by inhibiting survival pathways like mTOR. nih.govnih.gov

Cell Cycle: The cell cycle is a series of events leading to cell division and replication. Progression is controlled by checkpoints that can be arrested in response to stress or DNA damage. nih.govaging-us.com Chemical agents can induce cell cycle arrest at different phases (e.g., G1, S, or G2/M), preventing cell proliferation, which is a key strategy in cancer therapy. wikipedia.orgnih.govtaylorandfrancis.com

Further research is required to elucidate the specific mechanisms of this compound in these fundamental cellular processes.

Pre-clinical In Vivo Pharmacological Evaluation in Animal Models

No specific preclinical in vivo efficacy studies of Nemiralisib in cancer models were identified in the reviewed literature. Nemiralisib is characterized as a potent and selective inhaled inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). The PI3K signaling pathway is frequently dysregulated in various cancers, making PI3Kδ a target for oncology research. While Nemiralisib has been primarily developed for respiratory diseases, its mechanism of action suggests a potential for investigation in cancer models. Future preclinical studies would be necessary to determine its efficacy in such in vivo models.

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. Preclinical PK characterization of Nemiralisib has been conducted in rats to inform its clinical development.

While detailed preclinical data on the oral bioavailability of Nemiralisib in animal models is limited in the available search results, a clinical study in healthy male subjects provides some insight. In humans, any swallowed portion of inhaled Nemiralisib was found to be relatively well absorbed, with an absorption fraction (Fabs) of 0.48 researchgate.netnih.gov. The study also indicated a high fraction of the compound escaping gut wall metabolism researchgate.netnih.gov. A physiologically based pharmacokinetic (PBPK) model has been developed to describe the oral absorption of Nemiralisib nih.govnih.govresearchgate.net.

The distribution of Nemiralisib has been investigated in rats. A PBPK model, validated with tissue concentration data from a rat tissue distribution study, indicated that the volume of distribution at steady state is approximately 10 L/kg, suggesting extensive distribution beyond the plasma compartment nih.gov.

In rats, the liver, muscle, and skin were identified as the most important tissues for the distribution of Nemiralisib. This is attributed to a high predicted liver-to-plasma partition coefficient (Kp) and the significant contribution of muscle and skin to the body's composition nih.gov. The PBPK model predicted a high Kp value of 34.6 for the liver in humans, and a similarly high value is suggested in the rat model, indicating significant accumulation in this organ nih.gov. Following inhalation administration, the PBPK model predicts that significant amounts of Nemiralisib distribute into various tissues, which contributes to its long half-life nih.gov.

Predicted Tissue Distribution of Nemiralisib in Rats
TissueKey Factor for Distribution
LiverHigh predicted tissue-to-plasma partition coefficient (Kp)
MuscleSignificant contribution to body composition (~49%)
SkinSignificant contribution to body composition (~16%)

Information from a clinical study on Nemiralisib in humans indicates that there were no major human plasma metabolites that would necessitate further qualification in animal studies researchgate.netnih.gov. This suggests that the metabolic profile in preclinical species is likely to be similar to that in humans, with no unique or disproportionately high levels of metabolites in animals that would require specific toxicological assessment. The biotransformation of Nemiralisib in humans involves both oxidative and conjugative pathways, with metabolites being secreted in the bile researchgate.netnih.gov. It is plausible that similar biotransformation pathways exist in preclinical species like rats.

In humans, both unchanged Nemiralisib and its metabolites are secreted in bile, suggesting that biliary excretion is a significant pathway researchgate.netnih.gov. It is also noted that Nemiralisib may undergo further metabolism through enterohepatic recirculation researchgate.netnih.gov. Direct renal clearance and metabolism followed by renal clearance were identified as lesser routes of elimination in humans researchgate.netnih.gov. While specific preclinical data on excretion pathways in rats is not detailed in the provided search results, the human data suggests that biliary excretion is likely a primary route in animal models as well.

Pharmacodynamic (PD) Assessment of this compound in Animal Models

A comprehensive review of preclinical literature reveals a notable absence of published in vivo pharmacodynamic studies specifically investigating the compound this compound in animal models. While the broader class of compounds to which this compound belongs may have undergone extensive research, data detailing the specific effects and mechanisms of action of this compound within a living organism are not currently available in the public domain.

Pharmacodynamic assessments in animal models are a critical step in preclinical drug development. These studies are designed to elucidate how a substance affects the body, including its mechanism of action, and to establish a dose-response relationship. This typically involves administering the compound to animal models of specific diseases and observing its effects on relevant physiological and pathological parameters.

For a compound like this compound, which may possess therapeutic potential in areas such as inflammation, cancer, or neurodegenerative diseases, future preclinical research would be essential. Such studies would aim to:

Establish Efficacy: Determine whether this compound can produce the desired therapeutic effect in a relevant animal model of a specific disease.

Elucidate Mechanism of Action: Investigate the molecular and cellular pathways through which this compound exerts its effects. This could involve measuring the activity of specific enzymes, the expression of certain proteins, or changes in signaling pathways.

Characterize Dose-Response Relationship: Identify the range of doses over which this compound is effective and determine the optimal dose for achieving the desired therapeutic outcome.

Identify Biomarkers: Discover measurable indicators, such as changes in blood or tissue, that can be used to monitor the biological effects of this compound.

Without such dedicated in vivo studies, any discussion of the pharmacodynamics of this compound in animal models would be purely speculative. The scientific community awaits future research to shed light on the in vivo activities of this compound.

Interactive Data Table: Illustrative Example of Potential Pharmacodynamic Endpoints

The following table is a hypothetical representation of the types of data that would be generated from future pharmacodynamic studies of this compound in various animal models. It is important to note that the data presented here is for illustrative purposes only and is not based on actual experimental results for this compound.

Animal ModelTherapeutic AreaPotential Pharmacodynamic Endpoints MeasuredHypothetical Outcome with this compound
Carrageenan-induced paw edema in ratsInflammationPaw volume, levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6), myeloperoxidase (MPO) activityReduction in paw swelling and inflammatory markers
Xenograft mouse model of human cancerOncologyTumor volume and weight, markers of apoptosis (e.g., caspase-3 activity), angiogenesis markers (e.g., VEGF)Inhibition of tumor growth and induction of cancer cell death
Amyloid-beta induced cognitive deficit in miceNeurodegenerationPerformance in memory tasks (e.g., Morris water maze), levels of amyloid-beta plaques, markers of oxidative stressImprovement in cognitive function and reduction in neuropathological markers

Advanced Analytical Methodologies for Nemerosin Research

Chromatographic Techniques for Nemerosin Analysis and Quantification

Chromatographic techniques are fundamental for separating this compound from complex matrices and for its subsequent quantification. These methods leverage differential interactions between the compound and a stationary phase, driven by a mobile phase, to achieve separation labinsights.nlijpsjournal.com.

Liquid Chromatography (LC) Based Methods (e.g., HPLC, UPLC)

Liquid Chromatography (LC) based methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are widely employed for the analysis and quantification of this compound due to their versatility and efficiency in separating non-volatile or thermally labile compounds labinsights.nlyoutube.com.

A newly developed and validated reverse-phase HPLC-UV method has been successfully utilized to quantify this compound, alongside other lignans (B1203133), in both the aerial parts and roots of Anthriscus sylvestris. This method typically employs an octadecylsilyl stationary phase and an acidified mobile phase composed of water, acetonitrile, and methanol, allowing for the quantification of multiple lignans within approximately 7 minutes nih.govmdpi.comnih.govresearchgate.net.

HPLC-DAD-MS/MS and HPLC-MS-NMR techniques have provided enhanced insight into the lignan (B3055560) profile of A. sylvestris, facilitating the identification of this compound and other minor components uns.ac.rs. Furthermore, UPLC-High-Resolution Mass Spectrometry (HRMS) has been applied for phytochemical analysis, demonstrating the capacity for high lignan accumulation in plant cell cultures, including this compound researchgate.net.

For quantitative analysis, this compound is often co-quantified with its cis/trans isomers, such as isochaihulactone, due to their observed spontaneous interconversion ni.ac.rsni.ac.rs. The stability of dibenzylbutyrolactones, a class of lignans that includes this compound, necessitates cold storage in the dark to prevent degradation nih.govmdpi.comnih.govresearchgate.net.

Table 1: Representative HPLC-UV Method Parameters for this compound Quantification in Anthriscus sylvestris mdpi.com

ParameterDescription
Stationary PhaseOctadecylsilyl (e.g., C18)
Mobile PhaseAcidified HO–Acetonitrile–MeOH
DetectionUV (e.g., 280 nm)
Analysis Time~7 minutes (for 14 lignans, including this compound)
Sample StorageCold storage in the dark (for stability of dibenzylbutyrolactones)

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) is a chromatographic technique recognized for its ability to perform challenging separations, including those of chiral compounds and complex mixtures, offering advantages such as faster separations and reduced solvent consumption compared to traditional LC ijpsjournal.com. While SFC is a powerful analytical tool, specific applications focusing solely on this compound were not prominently reported in the literature reviewed.

Mass Spectrometry (MS) and Hyphenated Techniques in this compound Characterization

Mass Spectrometry (MS) and its hyphenated techniques are indispensable for the precise characterization, identification, and quantification of this compound, offering high sensitivity and structural information nih.gov.

LC-MS/MS and GC-MS for High-Sensitivity Detection and Quantification

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method widely applied for the detection and quantification of this compound mdpi.comuns.ac.rsni.ac.rsni.ac.rsreferencecitationanalysis.comresearchgate.neteurl-pesticides.eubds.org.rsnih.goveurl-pesticides.eu. This hyphenated technique combines the separation power of LC with the specific detection capabilities of tandem MS, allowing for the analysis of complex biological or plant extracts. For instance, an Agilent Technologies series 1200 HPLC system coupled with an Agilent Technologies series 6410 electrospray ionization triple-quad mass spectrometer has been used for the HPLC-MS/MS analysis of this compound-containing extracts mdpi.com. Typical parameters for such analyses include positive ion mode, with specific settings for nebulizer gas pressure, drying gas flow and temperature, capillary voltage, and fragmentor voltage to optimize ionization and fragmentation mdpi.com.

Gas Chromatography-Mass Spectrometry (GC-MS) has also been used for the identification of this compound, particularly in the context of lignan profiling in plants kyoto-u.ac.jpresearchgate.netfitoterapia.net. However, as noted previously, its application for precise quantification of this compound can be limited due to the compound's potential thermal lability and the need for sample purification nih.govmdpi.comresearchgate.netuns.ac.rs.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS), including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), plays a critical role in the structural elucidation of this compound and related lignans. HRMS provides highly accurate mass measurements, which are essential for determining the precise elemental composition and molecular formula of a compound nih.govacs.orgresearchgate.netuns.ac.rs. This accuracy allows for the differentiation of compounds with very similar nominal masses, providing confidence in the identification of this compound in complex natural product mixtures. UHPLC-HRMS has been specifically mentioned for its use in the phytochemical analysis of lignans, contributing to the comprehensive understanding of their accumulation and profiles researchgate.netresearchgate.net.

Table 2: Key Mass Spectrometry Techniques for this compound Analysis

TechniquePrimary ApplicationKey Advantage
LC-MS/MSHigh-sensitivity detection and quantificationSpecificity, lower limits of detection, robustness
GC-MSIdentification (comparison with spectral libraries)Volatile compound analysis
HRMS (HRESIMS)Accurate mass determination, elemental compositionHigh mass accuracy, structural elucidation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Analysis

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful hybrid technique that enables the separation of gas-phase ions based on their mobility, providing an additional dimension of separation beyond mass-to-charge ratio (m/z) and retention time cdutcm.edu.cnnih.gov. This method is particularly valuable for conformational analysis, as it allows for the direct measurement of collision cross sections (CCS) cdutcm.edu.cnnih.gov. The CCS provides information about the three-dimensional (3D) conformation of ions in the gas phase, offering insights into the shape and compactness of a molecule cdutcm.edu.cn.

For compounds like this compound, IMS-MS can improve method selectivity by separating isobaric and isomeric compounds that may have identical nominal masses but different structures or conformations cdutcm.edu.cn. It also enhances sensitivity by isolating compounds of interest from background noise, leading to cleaner spectra and more confident compound identification cdutcm.edu.cnnih.gov. This technique is increasingly applied to the characterization of both biomolecules and small molecules, making it highly relevant for understanding the conformational landscape of natural products such as this compound cdutcm.edu.cn.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including complex natural products like this compound researchgate.netmitoproteome.orgresearchgate.net. By analyzing the NMR spectrum, researchers can determine the number and type of nuclei present, their connectivity, and their spatial arrangement within the molecule researchgate.netmitoproteome.org. This compound's structure, for instance, has been elucidated using 1H NMR, 13C NMR, and mass spectrometry fishersci.dk.

Advanced 1D and 2D NMR Techniques for Complex Structures

The increasing complexity of natural compounds necessitates the use of advanced 1D and 2D NMR techniques to achieve a comprehensive understanding of their molecular structures researchgate.netnih.govwikipedia.orguni.lu.

Advanced 1D NMR Techniques:

1D Proton NMR (1H NMR): Provides information on the number and type of protons in the molecule, including their chemical shifts and coupling patterns, which are indicative of their local chemical environment and connectivity researchgate.netmitoproteome.org.

1D Carbon-13 NMR (13C NMR): Offers insights into the carbon skeleton, providing information on the number and type of carbon atoms present researchgate.net.

Distortionless Enhancement by Polarization Transfer (DEPT): A 1D technique used to differentiate between different types of carbon nuclei (CH3, CH2, CH, and quaternary carbons) based on the number of attached protons, simplifying 13C NMR spectra nih.gov.

Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE): A powerful, albeit less sensitive, 1D or 2D experiment that directly determines carbon-carbon connectivity, providing a "carbon skeleton" of the molecule nih.gov.

2D NMR Techniques: 2D NMR experiments distribute signals across two frequency axes, offering improved resolution and separation of overlapping peaks, which is particularly beneficial for complex molecules researchgate.netwikipedia.org. These techniques identify correlations between different nuclei, facilitating the determination of connectivity, spatial proximity, and dynamic interactions wikipedia.org.

Correlation Spectroscopy (COSY): Identifies protons that are scalar-coupled (through-bond connectivity), revealing direct proton-proton correlations researchgate.netmitoproteome.orgwikipedia.orgnih.gov.

Total Correlation Spectroscopy (TOCSY): Reveals correlations between all protons within a coupled spin system, regardless of the number of bonds separating them wikipedia.orguni.lu.

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about spatial proximity (through-space correlations) between nuclei, useful for determining stereochemistry and conformation wikipedia.orguni.lu.

Heteronuclear Single Quantum Coherence (HSQC): Detects one-bond correlations between a proton and a heteronucleus (e.g., 1H-13C), providing a peak for each directly bonded pair researchgate.netmitoproteome.orgwikipedia.org. This technique is particularly useful for resolving overlapping 1H spectra by spreading them along the 13C dimension mitoproteome.orgthegoodscentscompany.com.

Heteronuclear Multiple Bond Correlation (HMBC): Establishes correlations between protons and heteronuclei over multiple bonds (typically two or three bonds, sometimes four), providing crucial information for building the molecular skeleton and linking different structural fragments mitoproteome.org.

These advanced techniques are routinely employed in the structure elucidation of natural products, resolving ambiguities that might arise from 1D spectra alone researchgate.netuni.luthegoodscentscompany.com.

Solid-State NMR for this compound in Different States

Solid-State Nuclear Magnetic Resonance (SS-NMR) spectroscopy is a non-destructive analytical method that provides detailed information about the chemical structure and dynamics of molecules in their solid and soft material states, with atomic resolution oamjms.euayurwiki.org. Unlike solution-state NMR, SS-NMR is particularly advantageous for samples that are insoluble, amorphous, or nanocrystalline, as it does not require long-range periodic order oamjms.eunih.gov.

For this compound, or similar natural products, SS-NMR can be crucial for investigating its properties in various solid forms, such as powders, crystals, or within plant matrices. It can reveal supramolecular arrangements and intermolecular interactions that might be lost upon dissolution for solution-state analysis nih.gov. Key to obtaining high-resolution SS-NMR spectra is the technique of magic-angle spinning (MAS), which involves rapidly rotating the sample at a specific angle to the magnetic field, averaging out anisotropic interactions that broaden signals in static solid samples oamjms.eu. SS-NMR can provide unique information about atomic configurations, including those with imperfect long-range order uni.lu.

Spectroscopic Methods: UV-Vis, IR, and Fluorescence for this compound Analysis

A combination of spectroscopic methods, including UV-Vis, IR, and Fluorescence spectroscopy, provides complementary information for the analysis of this compound.

UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of ultraviolet or visible light wavelengths by a sample nih.gov. It is widely used for the quantitative analysis of compounds in solutions and for assessing sample purity nih.gov. UV-Vis spectroscopy is a direct, cost-effective, and non-destructive method that can quickly determine the concentration of an analyte and detect contaminants by analyzing specific absorbance ratios. For this compound, UV-Vis can be used for its quantification in extracts or purified samples, and to monitor its stability or degradation.

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is commonly employed to obtain infrared absorption spectra of compounds. IR spectroscopy provides information about the functional groups present in a molecule by detecting characteristic vibrational modes. For this compound, IR spectroscopy can confirm the presence of specific functional groups (e.g., hydroxyl, carbonyl, aromatic rings, ether linkages) that are characteristic of its lignan structure, aiding in its identification and purity assessment.

Fluorescence Spectroscopy: This method involves exciting a sample with light at a specific wavelength and then measuring the emitted fluorescence nih.gov. Fluorescence analysis offers high specificity and sensitivity, making it suitable for quantifying analytes, especially at low concentrations nih.gov. While it often requires the use of fluorescent reagents and the preparation of standard curves, its sensitivity can be a significant advantage when sample quantities are limited nih.gov. If this compound exhibits intrinsic fluorescence, or if it can be derivatized with a fluorophore, this technique could be used for its highly sensitive detection and quantification in various research studies. Combining UV-Vis and fluorescence spectroscopy can provide a more comprehensive insight into the sample.

Bioanalytical Method Development for this compound in Biological Matrices

Bioanalytical method development is a critical process for the quantitative determination of chemical compounds, such as this compound, and their metabolites in biological matrices like blood, plasma, urine, and serum. These methods are fundamental for conducting pharmacokinetic, toxicokinetic, and bioavailability studies, which are essential in drug discovery and development.

The development of a robust bioanalytical method typically involves several key steps:

Sample Collection: Careful collection of biological samples (e.g., blood from veins) is the initial step, often involving anticoagulants like EDTA or heparin, followed by centrifugation to separate plasma or serum.

Sample Preparation/Cleanup: Biological matrices are complex and contain numerous endogenous compounds that can interfere with the analysis. Therefore, effective sample cleanup is crucial to remove interferences and extract the analyte of interest. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). SPE, for instance, involves conditioning, sample loading, washing to remove interferences, and elution of the analyte.

Chromatographic Separation: After sample preparation, chromatographic techniques are used to separate the analyte from other components in the matrix. High-performance liquid chromatography (HPLC) is widely applied due to its selectivity and reliability.

Detection: The separated analyte is then detected and quantified using a suitable analytical instrument. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is often the method of choice in bioanalytical laboratories due to its exceptional sensitivity and selectivity, allowing for the precise quantification of drugs and metabolites even at low concentrations.

The objective is to develop a method that is highly specific, reliable, and cost-effective for the determination of the compound in the biological matrix.

Validation of Analytical Procedures for this compound in Research Studies

Validation of analytical procedures is a fundamental requirement in research studies to demonstrate that a specific method is suitable for its intended purpose, ensuring the quality, reliability, and consistency of the analytical results. This process confirms that the method can provide trustworthy and reproducible data.

Key parameters typically evaluated during the validation of analytical procedures, often following guidelines such as those from the International Council for Harmonisation (ICH), include:

Accuracy: The closeness of test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Precision within the same laboratory over different days, with different analysts, or using different equipment.

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components. If a single method cannot achieve complete discrimination, a combination of methods may be recommended.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which it has been demonstrated that the analytical procedure has a suitable level of linearity, accuracy, and precision.

Limit of Detection (LOD): The lowest concentration of analyte in a sample that can be detected, but not necessarily quantified.

Limit of Quantification (LOQ): The lowest concentration of analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.

Robustness: A measure of the analytical procedure's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Validation ensures that the analytical method is fit for its specific application, providing confidence in the data generated for this compound research studies.

Conclusion and Future Directions in Nemerosin Research

Synthesis of Current Knowledge and Major Findings on Nemerosin

This compound (PubChem CID: 11661256) is a lignan (B3055560) with the molecular formula C₂₂H₂₂O₇ and a molecular weight of 398.4 g/mol . nih.gov It is also recognized by the synonym anhydropodorhizol. mdpi.com This natural product has been identified and isolated from several plant sources, notably Anthriscus sylvestris (commonly known as wild chervil) and Chaerophyllum aureum L. mdpi.comsemanticscholar.orgnih.govmedchemexpress.comchemsrc.com

Research has indicated that this compound exhibits antitumor activity. semanticscholar.orgnih.gov However, it has been reported to be less active compared to other podophyllotoxin-type compounds, which are a class of natural products known for their potent cytotoxic effects, some of which have been developed into clinically used anticancer drugs like etoposide (B1684455) and teniposide. semanticscholar.orgnih.govmdpi.com

Quantitative studies on Anthriscus sylvestris roots have shown this compound to be a significant component. For instance, its concentration in the roots can range from 2.0 to 23.4 mg/g of dry weight. mdpi.commdpi.com This highlights its natural abundance in certain plant species.

Table 1: this compound Content in Anthriscus sylvestris Roots

Plant PartCompoundConcentration Range (mg/g d.w.)Reference
RootThis compound2.0–23.4 mdpi.commdpi.com

Identification of Significant Research Gaps and Unexplored Avenues

Despite the initial findings on this compound, several significant research gaps and unexplored avenues remain, hindering a comprehensive understanding of its therapeutic potential and broader applications.

A primary gap lies in the limited understanding of this compound's full biological potential . While antitumor activity has been noted, its comparatively lower potency than established podophyllotoxin-type compounds suggests that its precise mechanisms of action, specific molecular targets, or alternative therapeutic applications may be largely unexplored. semanticscholar.orgnih.gov Further detailed pharmacological profiling beyond general cytotoxicity is warranted.

Another critical area requiring attention is the lack of extensive structure-activity relationship (SAR) studies specifically for this compound and its derivatives . Although general SAR principles apply to lignans (B1203133), and it is known that minor structural alterations can significantly impact the biological activity of podophyllotoxins, comprehensive studies detailing how modifications to the this compound scaffold influence its activity are scarce. nih.gov This limits rational design strategies for enhancing its efficacy or selectivity.

Furthermore, optimization of this compound's biosynthesis and production presents an unexplored avenue. Natural products are often produced in low quantities in their native hosts, posing challenges for scalable research and development. illinois.edu While this compound has been isolated, efficient and sustainable methods for its large-scale production, either through enhanced extraction from natural sources, optimized plant cultivation, or synthetic biology approaches, are not well-documented.

Finally, a detailed elucidation of this compound's precise molecular mechanism of action is largely absent in current literature. Understanding the specific cellular pathways and protein interactions it modulates is crucial for targeted drug development and for distinguishing its biological profile from other lignans.

Future Prospects for this compound and its Derivatives in Academic Research

The identified research gaps pave the way for exciting future prospects for this compound and its derivatives in academic research. A key direction involves the derivatization of this compound for enhanced biological activity . Given its structural relationship to podophyllotoxins, rational chemical modifications could lead to novel derivatives with improved potency, specificity, or bioavailability, mirroring the successful development of anticancer drugs from podophyllotoxin (B1678966). nih.gov This could involve synthetic chemistry efforts to create libraries of this compound analogs.

Beyond its reported antitumor properties, future research should focus on the exploration of novel bioactivities for this compound. As a natural lignan, it may possess a broader spectrum of pharmacological effects, including antiviral, anti-inflammatory, antioxidant, or immunomodulatory properties, which are common among natural products. semanticscholar.orgnih.govnih.gov High-throughput screening against diverse biological targets could uncover new therapeutic applications.

Another significant prospect lies in developing sustainable and scalable production methods . This includes optimizing the extraction processes from this compound-rich plants like Anthriscus sylvestris and Chaerophyllum aureum L. mdpi.comchemsrc.com. Furthermore, exploring biosynthetic pathways and applying metabolic engineering or synthetic biology techniques to engineer microbial or plant cell cultures for efficient this compound production could provide a reliable and environmentally friendly supply for further research and potential development. mdpi.com

Emerging Technologies and Methodologies in Natural Product Research Relevant to this compound

The landscape of natural product research is being transformed by advanced technologies, offering powerful tools to accelerate this compound discovery and development.

Genomic mining and bioinformatics are becoming indispensable. By analyzing the genomes of this compound-producing organisms, researchers can identify biosynthetic gene clusters (BGCs) responsible for its production. illinois.educas.org This can lead to the discovery of novel this compound analogs or provide insights for engineering pathways to increase yield or create new derivatives.

Advanced mass spectrometry (MS)-based metabolomics , particularly coupled with techniques like trapped ion mobility spectrometry (TIMS-MS/MS), offers unprecedented capabilities for rapid identification, structural elucidation, and high-throughput screening of natural products directly from complex biological mixtures. drugtargetreview.com This technology can significantly speed up the characterization of this compound and its potential metabolites or derivatives, allowing researchers to analyze thousands of molecules per sample.

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing natural product drug discovery. cas.orgdrugtargetreview.com AI models can be trained to predict the biological activities of this compound and its analogs from their chemical structures, identify potential protein targets, and perform virtual screening of vast chemical databases to pinpoint promising drug candidates. cas.orgdrugtargetreview.com AI can also assist in dereplication, a common challenge in natural product research where known compounds are repeatedly rediscovered. cas.org

Furthermore, synthetic biology and metabolic engineering provide powerful platforms for the rational design and engineering of biological systems. nih.govoup.com These methodologies can be applied to engineer microbial hosts (e.g., bacteria or yeast) or plant cell lines to produce this compound or its derivatives more efficiently, or to generate novel analogs through targeted pathway modifications. nih.govoup.com

Recommendations for Interdisciplinary Research and Collaborative Initiatives

Advancing this compound research necessitates a concerted, interdisciplinary approach and robust collaborative initiatives.

Chemoinformatics and Computational Biology should be integrated with traditional wet-lab chemistry and biology. This involves collaborations between medicinal chemists, pharmacologists, and computational scientists to leverage AI and ML tools for comprehensive SAR studies, in silico target prediction, and virtual screening of this compound and its synthetic derivatives. Such collaborations can accelerate the identification of promising lead compounds.

Joint efforts in plant biology and natural product chemistry are crucial to deepen the understanding of this compound's biosynthesis in its native plant sources. This includes studying the enzymes and genes involved in its production, which could inform strategies for enhanced extraction, sustainable cultivation, or even de novo biosynthesis in heterologous hosts.

Stronger ties between pharmacology and medicinal chemistry are essential for the rational design, synthesis, and rigorous biological evaluation of this compound derivatives. Collaborative projects can focus on optimizing the compound's potency, selectivity, and pharmacokinetic properties for specific therapeutic applications, moving beyond general cytotoxicity.

Finally, fostering international collaborations across academic institutions, research organizations, and potentially industry partners is highly recommended. Sharing expertise, resources, and data can overcome individual research limitations, accelerate discovery, and facilitate the translation of this compound research into tangible applications. The successful identification of previously unknown chemical compounds through international collaboration serves as a compelling model for future endeavors in natural product research. epa.gov

Q & A

Q. How is Nemerosin identified and characterized in natural sources?

this compound (C₂₂H₂₂O₇) is typically isolated from Bupleurum scorzonerifolium roots using chromatographic techniques (e.g., HPLC, TLC) and characterized via spectroscopic methods (NMR, MS) and melting point analysis . Researchers must cross-reference spectral data with literature and ensure purity through elemental analysis or high-resolution mass spectrometry. For novel isolates, structural elucidation requires X-ray crystallography or comparative analysis with synthetic analogs .

Q. What are the primary pharmacological activities of this compound, and how are they initially validated?

this compound exhibits cytotoxic and immunosuppressive properties, validated through in vitro assays. For example:

  • Cytotoxicity : Tested on human peripheral blood T cells (survival rate = 69% at 2.0 μg/mL) .
  • Immunosuppression : Measured via IL-2 secretion inhibition (53% inhibition at 2.0 μg/mL) using ELISA or flow cytometry . Initial validation requires dose-response curves and controls (e.g., untreated cells, reference drugs) to establish baseline activity .

Q. What are the best practices for sourcing and storing this compound for experimental use?

  • Sourcing : Extract from Bupleurum scorzonerifolium or procure authenticated standards from reputable chemical repositories (avoid unverified vendors).
  • Storage : Lyophilized or in anhydrous DMSO at -80°C to prevent degradation. Confirm stability via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s immunosuppressive mechanisms while minimizing bias?

  • Framework : Use the PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to define hypotheses .
  • Methods :
  • In vitro : Co-culture T cells with antigen-presenting cells, add this compound, and quantify cytokine secretion (e.g., IL-2, IFN-γ) via multiplex assays .
  • In vivo : Use murine models of autoimmune disease (e.g., EAE for multiple sclerosis) with randomized, blinded treatment groups .
    • Controls : Include vehicle-only and positive controls (e.g., cyclosporine A) .

Q. What strategies resolve contradictions in this compound’s reported bioactivities across studies?

  • Triangulation : Replicate experiments across independent labs using standardized protocols (e.g., identical cell lines, concentrations) .
  • Meta-analysis : Pool data from multiple studies to assess effect sizes and heterogeneity. For example, discrepancies in cytotoxicity may arise from variations in cell viability assays (MTT vs. ATP-based) .
  • Mechanistic studies : Use RNA-seq or proteomics to identify off-target effects or pathway crosstalk .

Q. How can this compound’s synthesis be optimized for scalable production while ensuring reproducibility?

  • Route Design : Employ retrosynthetic analysis to simplify steps (e.g., leveraging esterification or glycosylation reactions).
  • Characterization : For each intermediate, provide NMR, HRMS, and chromatographic purity data. Use automated platforms (e.g., flash chromatography) for consistency .
  • Yield Optimization : Screen reaction conditions (solvent, catalyst, temperature) via DOE (Design of Experiments) .

Q. What computational approaches predict this compound’s molecular targets and potential toxicity?

  • Target Prediction : Use molecular docking (e.g., AutoDock Vina) against immunology-related targets (e.g., calcineurin, NF-κB) .
  • Toxicity Profiling : Apply QSAR models or ADMET predictors (e.g., SwissADME) to assess hepatotoxicity or CYP inhibition .
  • Validation : Cross-reference predictions with kinase profiling panels or high-content screening .

Data Analysis and Reporting

Q. How should researchers statistically analyze this compound’s dose-response data?

  • Model Fitting : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values and 95% confidence intervals.
  • Outliers : Apply Grubbs’ test or ROUT method to exclude anomalies .
  • Reporting : Include raw data, normalization methods, and statistical tests (e.g., ANOVA for multi-group comparisons) .

Q. What ethical considerations apply when translating this compound findings to preclinical trials?

  • Animal Studies : Follow ARRIVE guidelines for sample size justification, randomization, and blinding .
  • Human Cells : Obtain ethics approval for primary cell use and disclose donor consent protocols .

Tables

Table 1 : Key Pharmacological Data for this compound

ActivityAssay SystemConcentrationOutcome
CytotoxicityHuman T cells2.0 μg/mL69% survival rate
IL-2 InhibitionCD28-costimulated T cells2.0 μg/mL53% inhibition

Table 2 : Recommended Analytical Methods for this compound Characterization

ParameterMethodAcceptance Criteria
PurityHPLC (C18 column)≥95% peak area
Structural Confirmation¹H/¹³C NMRMatch published shifts

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.